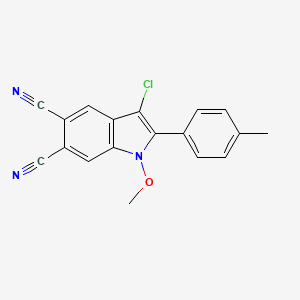
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a methylphenyl group attached to the indole core, along with two nitrile groups.
Métodos De Preparación
The synthesis of 3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the chloro, methoxy, and methylphenyl groups. The nitrile groups are usually introduced in the final steps. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Análisis De Reacciones Químicas
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Aplicaciones Científicas De Investigación
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can be compared with other indole derivatives such as:
3-chloro-1-methoxy-2-phenyl-1H-indole-5,6-dicarbonitrile: Similar structure but lacks the methyl group on the phenyl ring.
3-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile: Contains a methoxy group instead of a methyl group on the phenyl ring.
3-chloro-1-methoxy-2-(4-nitrophenyl)-1H-indole-5,6-dicarbonitrile: Contains a nitro group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H12ClN3O |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
3-chloro-1-methoxy-2-(4-methylphenyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C18H12ClN3O/c1-11-3-5-12(6-4-11)18-17(19)15-7-13(9-20)14(10-21)8-16(15)22(18)23-2/h3-8H,1-2H3 |
Clave InChI |
RZXMPOMAGXUNHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3=C(N2OC)C=C(C(=C3)C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


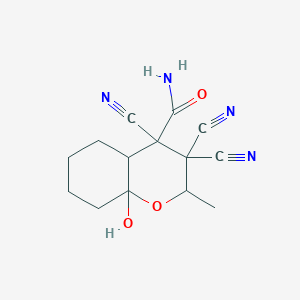

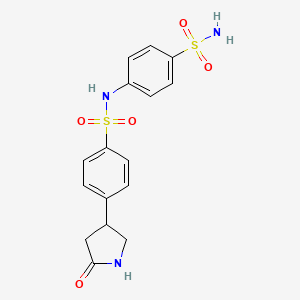
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)
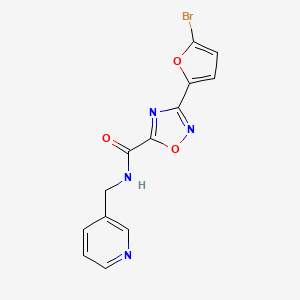

![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)

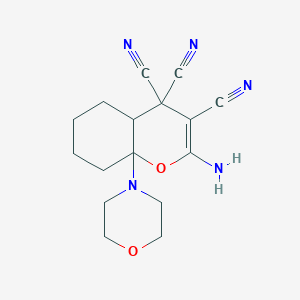
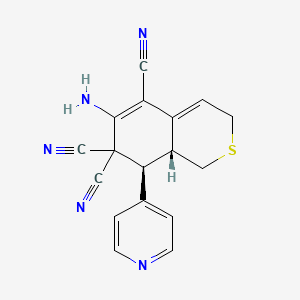
![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)
